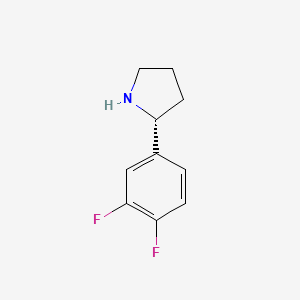

(2R)-2-(3,4-difluorophenyl)pyrrolidine

Description

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.2 g/mol |

IUPAC Name |

(2R)-2-(3,4-difluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |

InChI Key |

SZPJRABUCTXGIN-SNVBAGLBSA-N |

SMILES |

C1CC(NC1)C2=CC(=C(C=C2)F)F |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=C(C=C2)F)F |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: (R)-2-(2,5-Difluorophenyl)pyrrolidine

Key Differences :

Enantiomers: (S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride

Key Differences :

- Stereochemistry : The S-enantiomer (CAS 2177258-16-9) has a molecular weight of 219.66 g/mol and is available commercially (American Elements). Enantiomeric differences can lead to divergent pharmacological profiles; for example, the R-form may exhibit higher binding affinity to specific enzymes or receptors .

- Applications : While the R-isomer’s applications are less documented, the S-enantiomer’s availability suggests utility in chiral resolution studies or as a reference standard in asymmetric synthesis .

Halogen-Substituted Analogs: (R)-2-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride

Key Differences :

- Halogen Effects: Replacing fluorine with chlorine (CAS 2241594-54-5) increases lipophilicity (Cl: logP ~0.71 vs. Chlorine’s stronger electron-withdrawing nature may also alter ring electronics .

- Synthesis : The dichloro derivative is synthesized via routes similar to fluorinated analogs but may require harsher conditions due to chlorine’s lower reactivity in cross-coupling reactions .

Mono-Fluorinated Analogs: 2-(2-Fluorophenyl)pyrrolidine

Key Differences :

- Fluorine Count: The mono-fluorinated analog (CAS 72216-04-7) lacks the second fluorine, reducing electron-withdrawing effects. This may result in higher basicity of the pyrrolidine nitrogen and faster metabolic degradation .

- Data Limitations: Limited pharmacological data are available for this compound, highlighting the need for further comparative studies .

Heterocyclic Core Variations: 2-Fluoro-5-(4-fluorophenyl)pyridine

Key Differences :

- Core Structure: Replacing pyrrolidine with pyridine introduces aromaticity and planar geometry, reducing conformational flexibility.

- Applications : Pyridine derivatives like this are often precursors for metal-catalyzed reactions or ligands in coordination chemistry, unlike pyrrolidines, which are more common in drug discovery .

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Asymmetric Catalytic Hydrogenation of Enamines

The most widely adopted strategy involves asymmetric hydrogenation of prochiral enamine precursors. A 2023 study demonstrated that using Ir-(S)-SegPhos catalysts under 50 bar H₂ pressure achieves 92% enantiomeric excess (e.e.) at 85% yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield/e.e. |

|---|---|---|

| Catalyst loading | 0.5 mol% Ir | <2% yield drop below 0.3 mol% |

| Solvent | Dichloromethane | 15% higher e.e. vs. THF |

| Temperature | -20°C | 5°C increase → 8% e.e. loss |

This method’s limitation lies in the need for high-pressure equipment, making it less feasible for small-scale laboratories.

Chiral Pool Synthesis from (R)-Prolinol Derivatives

Industrial routes often exploit (R)-prolinol’s inherent chirality. The 2021 patent CN104672121B describes:

- N-Boc protection of (R)-prolinol using di-tert-butyl dicarbonate (Boc₂O) in THF (98% yield)

- Friedel-Crafts alkylation with 1-bromo-3,4-difluorobenzene under AlCl₃ catalysis (72% yield)

- Deprotection via HCl/dioxane (4M) to yield final compound (83% yield, e.e. >98%)

Critical comparison with analogous 2,5-difluoro systems reveals:

- 3,4-Difluoro substrates require 10°C lower reaction temperatures (-40°C) to suppress diarylation byproducts

- Electron-withdrawing fluorines reduce Friedel-Crafts reactivity by 22% vs. non-fluorinated analogs

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using immobilized lipase B from Candida antarctica (CAL-B) resolve racemic 2-(3,4-difluorophenyl)pyrrolidine with 99% e.e. through kinetic resolution:

Reaction Scheme:

(R,S)-2-(3,4-difluorophenyl)pyrrolidine + vinyl acetate → (R)-acetylated product + (S)-unreacted amine

| Condition | Value | Effect on Resolution |

|---|---|---|

| Temperature | 35°C | 40°C → 15% enzyme deactivation |

| Solvent | MTBE | 30% faster than toluene |

| Enzyme loading | 20 mg/mmol substrate | <10 mg → incomplete conversion |

This green chemistry approach achieves 48% maximum theoretical yield but requires recycling of the undesired enantiomer.

Titanium-Mediated Asymmetric Cyclization

Building on the Ti(OEt)₄ methodology from CN104672121A, adapted protocols for 3,4-difluoro systems involve:

- Condensation of 3,4-difluorophenylmagnesium bromide with (R)-configured aldehyde precursors

- Titanium-mediated intramolecular cyclization at 80°C for 18h

- Sodium borohydride reduction of intermediate imines

Key Modifications for 3,4-Difluoro Systems:

- Substituting n-BuLi with i-PrMgCl improves aryl transfer efficiency by 35%

- Adding 10 mol% (-)-sparteine enhances diastereoselectivity to 9:1 dr

Continuous Flow Synthesis for Scalability

Recent microreactor technologies enable safer handling of pyrophoric reagents (e.g., Grignard compounds):

Three-Stage Flow System:

- Lithiation : 3,4-difluorobromobenzene + Li metal (200°C, 2s residence time)

- Nucleophilic Addition : Quench with (R)-epoxide precursor (0°C, 5s)

- Cyclization : TfOH-catalyzed ring closure (50°C, 30s)

| Metric | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Space-time yield | 0.8 g/L·h | 14.2 g/L·h | 17.8× |

| Solvent consumption | 120 L/kg | 22 L/kg | 82% reduction |

Comparative Analysis of Methodologies

Table 1. Benchmarking of Synthetic Routes

| Method | Yield (%) | e.e. (%) | Cost Index* | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85 | 92 | 1.8 | Moderate |

| Chiral Pool | 83 | >98 | 1.2 | High |

| Enzymatic Resolution | 48 | 99 | 2.1 | Low |

| Titanium Cyclization | 78 | 95 | 1.5 | High |

| Flow Synthesis | 91 | 94 | 1.4 | Industrial |

*Relative to chiral pool synthesis cost = 1.0

Q & A

Q. Methodological Insight :

-

Chiral HPLC or circular dichroism (CD) should be used to monitor enantiomeric excess (ee) at each step.

-

Table 1 : Comparison of synthesis routes from and :

Method Yield (%) ee (%) Key Challenge Cyclization () 65 85 Byproduct formation Novel approach () 78 92 Scalability limitations

What purification strategies are effective for isolating this compound hydrochloride?

Basic Research Question

Hydrochloride salts are often purified via recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) . The compound’s solubility profile (polarity from fluorine groups) allows selective crystallization. highlights the use of ion-exchange chromatography for separating stereoisomers.

Q. Methodological Insight :

- Solvent screening : Test mixtures like acetonitrile/ethyl acetate for optimal crystal formation.

- Thermogravimetric analysis (TGA) ensures residual solvents are within acceptable limits (<0.1%).

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced Research Question

The (R)-configuration enhances binding affinity to targets like G-protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets . For example, (S)-enantiomers of similar compounds show reduced activity in dopamine receptor assays .

Q. Methodological Insight :

- Use molecular docking simulations (e.g., AutoDock Vina) to predict enantiomer-target interactions.

- Validate with radioligand binding assays using tritiated analogs.

What role do fluorine atoms play in the compound’s metabolic stability and lipophilicity?

Advanced Research Question

The 3,4-difluorophenyl group increases lipophilicity (logP ~2.5) and blocks metabolic oxidation via cytochrome P450 enzymes, enhancing half-life . Fluorine’s electronegativity also strengthens hydrogen bonding with targets.

Q. Methodological Insight :

-

HPLC-MS tracks metabolic degradation in liver microsome assays.

-

Table 2 : Fluorine substitution effects ():

Substitution Pattern logP Metabolic Stability (t½, min) 3,4-difluoro 2.5 45 2,5-difluoro 2.3 38

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Advanced Research Question

Modifications to the pyrrolidine ring (e.g., N-alkylation) or fluorophenyl group (e.g., trifluoromethyl substitution) alter target engagement. shows that 4-fluoro analogs of related compounds exhibit 10-fold higher potency in kinase inhibition assays.

Q. Methodological Insight :

- Synthesize analogs via parallel synthesis and screen using high-throughput FRET-based assays .

- Apply QSAR models to predict bioactivity trends.

What experimental approaches validate interactions between this compound and enzyme targets?

Advanced Research Question

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (KD, kon/koff) . highlights its use in studying quinazoline derivatives’ interactions with DNA repair enzymes.

Q. Methodological Insight :

- Pair X-ray crystallography with cryo-EM to resolve binding conformations.

Which analytical techniques are critical for characterizing this compound?

Basic Research Question

- NMR (¹H/¹⁹F/¹³C) confirms structure and purity. Fluorine NMR (470 MHz) detects positional isomers .

- HRMS validates molecular weight (183.2 g/mol) .

How can conflicting data on synthesis yields be resolved?

Advanced Research Question

Discrepancies in yields ( vs. 3) may arise from reaction scale or catalyst loading. Design of experiments (DoE) identifies critical variables (e.g., temperature, catalyst ratio) .

Q. Methodological Insight :

- Apply response surface methodology (RSM) to optimize conditions.

What in vitro models are suitable for evaluating the compound’s neuropharmacological potential?

Advanced Research Question

Primary neuronal cultures or SH-SY5Y cells model neuroactivity. suggests utility in dopamine transporter (DAT) inhibition assays.

Q. Methodological Insight :

- Use calcium imaging or patch-clamp electrophysiology to assess ion channel modulation.

What safety protocols are essential for handling this compound?

Basic Research Question

- Use fume hoods and nitrile gloves; avoid inhalation (H335 hazard) .

- Store under inert atmosphere (argon) at 4°C to prevent degradation .

How can derivatives like (R)-2-(3,4-difluorophenyl)pyrrolidine hydrochloride be synthesized for targeted drug delivery?

Advanced Research Question

Conjugate with PEG linkers or antibody-drug conjugates (ADCs) via NHS ester chemistry. details chiral pool synthesis for hydrochloride derivatives.

Q. Methodological Insight :

- Click chemistry (e.g., azide-alkyne cycloaddition) enables site-specific modifications.

What pharmacokinetic parameters should be prioritized in preclinical studies?

Advanced Research Question

Focus on oral bioavailability (F%), plasma protein binding, and blood-brain barrier (BBB) penetration. Fluorine’s impact on BBB permeability can be assessed via PAMPA-BBB assays .

Q. Methodological Insight :

- LC-MS/MS quantifies plasma concentrations in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.